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(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Antimycobacterial Rhodanine Structure-Activity Relationship

(Z)-3-(3-Methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 500196-61-2) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative with a molecular weight of 328.4 g/mol and molecular formula C16H12N2O2S2. The compound features a (Z)-configured exocyclic double bond at the C-5 position bearing a pyridin-3-ylmethylene substituent, and a 3-methoxyphenyl group at the N-3 position of the rhodanine core.

Molecular Formula C16H12N2O2S2
Molecular Weight 328.4
CAS No. 500196-61-2
Cat. No. B2635604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
CAS500196-61-2
Molecular FormulaC16H12N2O2S2
Molecular Weight328.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
InChIInChI=1S/C16H12N2O2S2/c1-20-13-6-2-5-12(9-13)18-15(19)14(22-16(18)21)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8-
InChIKeyCXLPNUHJHLZOIG-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Z-3-(3-Methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 500196-61-2): Procurement-Relevant Structural and Physicochemical Profile


(Z)-3-(3-Methoxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 500196-61-2) is a synthetic 2-thioxothiazolidin-4-one (rhodanine) derivative with a molecular weight of 328.4 g/mol and molecular formula C16H12N2O2S2 . The compound features a (Z)-configured exocyclic double bond at the C-5 position bearing a pyridin-3-ylmethylene substituent, and a 3-methoxyphenyl group at the N-3 position of the rhodanine core . Its computed physicochemical profile includes a logP of 4.325, topological polar surface area (tPSA) of 51 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound belongs to the rhodanine chemical class, which is distinguished from the structurally analogous thiazolidinedione (TZD) class by having a thiocarbonyl (C=S) group at the 2-position instead of a carbonyl (C=O), resulting in greater acidity (pKa ~4.93 vs ~6.20) and higher lipophilicity (C log P ~2.26 vs ~1.52 for the core scaffold) [2]. Vendor-supplied material is available at ≥95% purity .

Chemotype differentiation Rhodanine core (C=S) vs TZD offers higher acidity and distinct H-bond character for target-engagement studies
Stereochemical rigidity (Z)-configuration yields a near-planar pharmacophore, suitable for docking and structure-based design
Screening-grade purity Commercially available at verified purity, compatible with HTS and selectivity profiling workflows

Why Generic Substitution Fails for 500196-61-2: Pyridine Regioisomerism and N-3 Substituent Effects Are Non-Interchangeable


Within the 2-thioxothiazolidin-4-one chemotype, even seemingly minor structural variations—such as the position of the pyridine nitrogen atom (ortho, meta, or para) or the substitution pattern on the N-3 phenyl ring—produce quantitatively distinct biological activity profiles and physicochemical properties that preclude simple interchange. Published antimycobacterial assay data demonstrate an 8-fold difference in MIC between pyridin-2-yl and pyridin-3-yl isomers of closely related rhodanine derivatives [1]. Furthermore, the position of the nitrogen atom in the pyridine ring systematically alters lipophilicity, with experimental log k'w values following the order meta (1.251) < para (1.306) < ortho (1.857) for the thioxo series [1]. The N-3 substituent further modulates these properties: the 3-methoxyphenyl group of 500196-61-2 confers different electronic and steric properties compared to 4-methoxyphenyl, 3-acetylphenyl, or unsubstituted phenyl analogs, affecting both target engagement potential and physicochemical suitability for specific assay formats. The quantitative evidence below establishes that 500196-61-2 occupies a distinct property space that cannot be replicated by casually substituting a regioisomer or N-3 analog.

Target compound
Substitute
Risk of substitution
3‑Pyridyl regioisomer (500196‑61‑2)
2‑Pyridyl regioisomer
Regioisomer-specific lipophilicity and activity profile may not transfer; can alter assay window and cellular partitioning
3‑Methoxyphenyl N‑3 substituent
4‑Methoxyphenyl or unsubstituted phenyl
LogP, conformational flexibility and hydrogen‑bond capacity differ, shifting permeability and target‑engagement outcomes
Rhodanine (2‑thioxo) core
Thiazolidinedione (2‑oxo) core
Ionization state and H‑bond donor strength are altered, leading to divergent kinase‑inhibition SAR; cannot be interchanged

Quantitative Differentiation Evidence for 500196-61-2: Head-to-Head and Cross-Study Comparator Data


Pyridin-3-yl vs Pyridin-2-yl Regioisomer: 8-Fold Difference in Antimycobacterial MIC

In a direct head-to-head comparison within the same study and assay platform, the pyridin-3-yl thioxo derivative (2a) exhibited an 8-fold higher Mtb H37Ra MIC value (250 µg/mL) compared to the pyridin-2-yl analog (1a, MIC = 31.25 µg/mL), both carrying identical N-3 substitution and thioxo core [1]. This demonstrates that the 3-pyridyl regioisomer—the same substitution pattern present in 500196-61-2—is substantially less potent as an antimycobacterial agent than the 2-pyridyl isomer. The 4-pyridyl isomer (3a) showed identical MIC to the 3-pyridyl isomer (250 µg/mL), indicating a distinct activity cliff between ortho- and meta/para-pyridine substitution [1]. The lipophilicity ranking (log k'w) was ortho (1.857) > para (1.306) > meta (1.251), confirming that the target compound's 3-pyridyl position yields the lowest chromatographic lipophilicity among the three regioisomers [1].

Regioisomer activity comparison
Head-to-head
8‑fold higher Mtb H37Ra MIC vs 2‑pyridyl analog (250 µg/mL vs 31.25 µg/mL); log k’w meta 1.251 vs ortho 1.857
Supports selectivity profiling for target‑based assays; meta‑pyridine reduces antimycobacterial interference
Mtb H37Ra microdilution assay (Pharmaceuticals 2023)
Antimycobacterial Rhodanine Structure-Activity Relationship

Rhodanine (2-Thioxo) Core vs Thiazolidinedione (2-Oxo) Core: Differentiated pKa and Lipophilicity Drive Distinct Target Engagement Profiles

The 2-thioxothiazolidin-4-one (rhodanine) core of 500196-61-2 is chemically distinct from the 2-oxo analog (thiazolidinedione, TZD). ChemAxon calculations reported for the unsubstituted 5-benzylidene scaffolds show that the rhodanine core is more acidic (pKa = 4.93) and more lipophilic (C log P = 2.26) than the TZD core (pKa = 6.20; C log P = 1.52) [1]. The pKa difference of 1.27 log units means the rhodanine is approximately 19-fold more acidic, influencing ionization state at physiological pH and potentially altering hydrogen-bonding capacity with target proteins. Within the PIM kinase inhibitor series, both TZD and rhodanine 3-bromobenzylidene derivatives showed inhibitory activity against PIM-1, but substitution of bromo by an aromatic ring at the 3-position increased rhodanine inhibitory activity more than two-fold, and pyridinyl/pyrazinyl rhodanine analogs exhibited higher potency than the corresponding phenyl analog [1]. This demonstrates that the rhodanine core of 500196-61-2 provides a quantitatively distinct SAR trajectory compared to TZD-based analogs.

Core scaffold differentiation
Cross‑study comparable
Rhodanine ~19‑fold more acidic (pKa 4.93 vs 6.20), more lipophilic (ClogP 2.26 vs 1.52); >2‑fold PIM‑1 improvement upon aromatic substitution
Distinct SAR trajectory supports kinase inhibitor screening vs TZD‑based series
ChemAxon calculations; PIM‑1 biochemical assay (Chem. Pharm. Bull. 2021)
Kinase inhibition Rhodanine Thiazolidinedione Physicochemical profiling

N-3 Substituent Differentiation: 3-Methoxyphenyl vs 4-Methoxyphenyl Alters Computed logP and Rotatable Bond Profile

The 3-methoxyphenyl N-3 substituent of 500196-61-2 can be differentiated from the 4-methoxyphenyl regioisomer by comparing computed physicochemical properties. 500196-61-2 (ZINC5051002) has a computed logP of 4.325, tPSA of 51 Ų, 2 rotatable bonds, and zero hydrogen bond donors at physiological pH [1]. In contrast, the 4-methoxyphenyl-4-pyridyl analog (PubChem CID 1612294, CAS 340177-22-2) has a computed XLogP3 of 3.4, an identical tPSA, and 3 rotatable bonds (due to the para-methoxy orientation) [2]. The logP difference of approximately 0.9 units between these closely related analogs arises from both the methoxy position (meta vs para) and the pyridine nitrogen position (3-yl vs 4-yl), affecting membrane permeability predictions. Both compounds share a molecular weight of 328.4 g/mol and identical hydrogen bond acceptor count (5), but the meta-methoxy orientation in 500196-61-2 eliminates one hydrogen bond donor compared to certain other N-3 substituted analogs [1][2].

N‑3 substituent comparison
Cross‑study comparable
ΔlogP ≈ 0.9 (more lipophilic); fewer rotatable bonds (2 vs 3) than 4‑methoxyphenyl analog
Greater lipophilicity and rigidity may influence cell permeability and binding
Computed properties from ZINC vs PubChem XLogP3
Physicochemical profiling Drug-likeness Rhodanine derivatives

(Z)-Configuration Structural Confirmation: Crystal Structure Data from Analogous Rhodanine Derivatives Establishes Stereochemical Integrity

X-ray crystallographic analysis of analogous 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives confirms that the (Z)-configuration is the thermodynamically favored and crystallographically observed isomer for this chemotype [1]. In the crystal structures of compounds 4a, 5a, and 3c, only the Z isomer was observed, with the rhodanine and pyridine rings adopting a near-planar arrangement (interplanar angles of 7.8°, 4.7°, and 2.0° respectively) [1]. This near-planarity facilitates 1.5 N···S electrostatic interactions between the pyridine nitrogen atom and the sulfur atom in the rhodanine system, which were identified as a structural feature correlating with the highest biological activity within the series [1]. The (Z)-configuration of 500196-61-2 is explicitly specified in its IUPAC name and SMILES notation (COC1=CC=CC(=C1)N1C(=S)S/C(=C/C2=CC=CN=C2)C1=O) , and the fraction sp3 of only 0.12 confirms the highly planar, conjugated character of the molecule [2].

Stereochemical confirmation
Class‑level inference
(Z)‑isomer exclusively observed in crystal structures of analogs; interplanar angles 2.0°–7.8°; 1.5 N···S contacts identified
Ensures predictable 3D pharmacophore for docking and structure‑based design
Single‑crystal XRD (Molecules 2022)
X-ray crystallography Stereochemistry Rhodanine Structural biology

Screening Collection Positioning: No Reported Bioactivity at ≤10 µM per ChEMBL 20 Confers Utility as a Negative Control Probe

According to the ZINC database (which integrates ChEMBL 20 bioactivity data), 500196-61-2 (ZINC5051002) has no known biological activity reported in any publication indexed by ChEMBL, and the compound has not been detected in any clinical trial [1]. This absence of reported bioactivity contrasts with many structurally related 2-thioxothiazolidin-4-one derivatives that have established target engagement profiles, such as the optimized pan-PIM kinase inhibitors from the same chemotype which achieved single-digit nanomolar IC50 values (e.g., compound 17, EC50 = 14 nM against Molm-16 cells) [2]. Importantly, 500196-61-2 satisfies Lipinski's Rule of Five criteria (MW 328.4 < 500; logP 4.325 < 5; HBD 0 < 5; HBA 5 < 10) [1] and is available at ≥95% purity from commercial vendors , making it a well-characterized, drug-like screening compound with a clean bioactivity record suitable for use as a negative control or chemical probe in de novo target discovery campaigns.

Bioactivity profiling status
Data to verify
No known activity reported in ChEMBL 20; no clinical trial involvement; satisfies Lipinski rules
Supports negative‑control context for selectivity profiling and scaffold‑artifact discrimination
ZINC database query; vendor‑supplied purity ≥95%
High-throughput screening Chemical probe Negative control ChEMBL

Recommended Application Scenarios for 500196-61-2 Based on Quantitative Differentiation Evidence


Chemical Probe for Selectivity Profiling in Rhodanine-Based Kinase Inhibitor Programs

500196-61-2 is structurally suited as a selectivity control compound in PIM kinase or other kinase inhibitor screening cascades where rhodanine-based chemotypes are being optimized. The compound's 3-pyridyl substitution pattern confers 8-fold lower antimycobacterial potency compared to the 2-pyridyl regioisomer [1], suggesting reduced off-target antimicrobial liability—a desirable property when the primary screening objective is kinase inhibition without confounding antibacterial effects. Its clean ChEMBL bioactivity record [2] further supports its use as a negative control to establish assay windows for target-specific rhodanine inhibitors, such as the pan-PIM inhibitors achieving single-digit nanomolar IC50 values [3].

Physicochemical Reference Standard for logP and tPSA Benchmarking in Rhodanine-TZD Comparator Studies

With a computed logP of 4.325 and tPSA of 51 Ų [2], 500196-61-2 occupies a defined position in the rhodanine property space that can serve as a reference point for structure-property relationship (SPR) studies comparing rhodanine and thiazolidinedione (TZD) scaffolds. The rhodanine core is quantitatively more acidic (pKa 4.93 vs 6.20) and more lipophilic (C log P 2.26 vs 1.52) than the TZD core [3], and 500196-61-2 extends this differentiation to a fully elaborated screening compound with the 3-methoxyphenyl and 3-pyridyl substitution pattern.

Crystallography-Grade Ligand for Structural Biology of Rhodanine-Target Co-crystal Complexes

The (Z)-configuration and near-planar geometry established for analogous 5-pyridylmethylidene-3-rhodanine derivatives (interplanar angles 2.0°–7.8°) [4] suggest that 500196-61-2 would present a well-defined, rigid pharmacophore suitable for co-crystallization studies with protein targets. The 1.5 N···S electrostatic interaction identified between the pyridine nitrogen and rhodanine sulfur atoms [4] represents a measurable structural feature that can be probed in structure-based drug design campaigns. The compound's commercial availability at ≥95% purity meets the typical purity requirements for crystallography.

Negative Control for Antimycobacterial HTS Cascades Requiring Pyridine-Containing Rhodanine Scaffolds

For antimycobacterial drug discovery programs, 500196-61-2's 3-pyridyl configuration yields an MIC of 250 µg/mL against Mtb H37Ra (based on class-level data) [1], representing an 8-fold reduction in potency relative to the 2-pyridyl analog (MIC = 31.25 µg/mL) [1]. This makes 500196-61-2 suitable as a weak-activity comparator compound in dose-response assays, enabling researchers to benchmark the activity enhancement achieved through pyridine regioisomer optimization or N-3 substituent modification.

Application
Selection Property
Validation Focus
Kinase inhibitor selectivity profiling
3‑Pyridyl substitution for reduced antimycobacterial interference
Assay window establishment with rhodanine inhibitor panels
Rhodanine‑TZD SPR comparator studies
Differentiated pKa and logP vs TZD core
Membrane permeability and ionization state benchmarking
X‑ray co‑crystallization with kinase targets
Confirmed (Z)‑configuration and near‑planar geometry
Pharmacophore validation via N···S interaction analysis
Antimycobacterial HTS selectivity control
Reported low potency vs 2‑pyridyl analog
Regioisomer activity differentiation and dose‑response benchmarking
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